molecular formula C24H33ClN4O5S2 B3214168 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1135199-25-5

2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3214168
CAS No.: 1135199-25-5
M. Wt: 557.1 g/mol
InChI Key: WRHUPLINVXZNNT-UHFFFAOYSA-N
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Description

2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thieno[2,3-c]pyridine core, a benzamido group, and a sulfamoyl moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzamido and sulfamoyl groups. Key steps include:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Attachment of the benzamido group: This step often involves amide bond formation using reagents such as carbodiimides.

    Introduction of the sulfamoyl group: This can be done using sulfonyl chlorides under basic conditions.

    Final modifications: The oxolan-2-ylmethyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Pharmacology: The compound may exhibit biological activity, making it useful for studying drug-receptor interactions.

    Materials Science: Its structural properties could be leveraged in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
  • 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S2.ClH/c1-15(2)28-11-10-19-20(14-28)34-24(21(19)22(25)29)26-23(30)16-6-8-18(9-7-16)35(31,32)27(3)13-17-5-4-12-33-17;/h6-9,15,17H,4-5,10-14H2,1-3H3,(H2,25,29)(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHUPLINVXZNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

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